molecular formula C17H19BrO B14557574 Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- CAS No. 62153-74-6

Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]-

Cat. No.: B14557574
CAS No.: 62153-74-6
M. Wt: 319.2 g/mol
InChI Key: UZKXWVHSXITYFF-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- is an organic compound with a complex structure It consists of a benzene ring substituted with a bromine atom and a 1-(4-ethoxyphenyl)-1-methylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 4-ethoxyphenyl-1-methylethylbenzene, using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dehalogenated compounds or alcohols.

Scientific Research Applications

Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and ethoxyphenyl groups allows for diverse chemical transformations and applications.

Properties

CAS No.

62153-74-6

Molecular Formula

C17H19BrO

Molecular Weight

319.2 g/mol

IUPAC Name

1-bromo-4-[2-(4-ethoxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C17H19BrO/c1-4-19-16-11-7-14(8-12-16)17(2,3)13-5-9-15(18)10-6-13/h5-12H,4H2,1-3H3

InChI Key

UZKXWVHSXITYFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)Br

Origin of Product

United States

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